molecular formula C21H18ClN3O3S2 B2989735 N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 850915-41-2

N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2989735
CAS No.: 850915-41-2
M. Wt: 459.96
InChI Key: MPUQPSGWNIRWDX-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a 2-methoxyphenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide is further substituted with a 3-chlorophenyl group. The 3-chlorophenyl and 2-methoxyphenyl substituents contribute to lipophilicity and electronic effects, influencing solubility and biological interactions .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S2/c1-28-17-8-3-2-7-16(17)25-20(27)19-15(9-10-29-19)24-21(25)30-12-18(26)23-14-6-4-5-13(22)11-14/h2-8,11H,9-10,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUQPSGWNIRWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 3-chlorophenyl and 2-methoxyphenyl groups. The final step involves the attachment of the sulfanylacetamide moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic uses include acting as an inhibitor for specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and thereby exerting its effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

  • Core Structure: Pyrimidine ring instead of thienopyrimidine.
  • Substituents: 4,6-Diamino groups on pyrimidine vs. 2-methoxyphenyl and 4-oxo groups on thienopyrimidine.

2-[[3-(4-Chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

  • Core Structure: Identical thienopyrimidin-4-one core.
  • Substituents: 4-Chlorophenyl on thienopyrimidine and 2-(trifluoromethyl)phenyl on acetamide.
  • Implications: The 4-chlorophenyl group may enhance steric hindrance compared to the target's 2-methoxyphenyl.

N-(3-Chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

  • Core Structure: Partially saturated thienopyrimidine (3,4-dihydro vs. 3H,4H,6H,7H).
  • Substituents: 2-Methylpropyl on thienopyrimidine and 3-chloro-4-methoxyphenyl on acetamide.
  • Implications :
    • The dihydro structure reduces aromaticity, altering electronic properties.
    • The 4-methoxy group on the phenyl ring may improve water solubility relative to the target's 3-chlorophenyl .

N-Phenyl-2-(tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide

  • Core Structure: Benzothienotriazolopyrimidine fused system.
  • Substituents : Unsubstituted phenyl on acetamide.
  • Implications: The triazolo ring introduces additional hydrogen-bonding sites but increases molecular weight.

Key Physicochemical Data

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound ~470 3.8 <0.1 (DMSO) 174–176 (est.)
N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidinyl)sulfanyl]acetamide ~354 2.2 1.5 (Water) 288 (obs.)
2-[[3-(4-Chlorophenyl)...trifluoromethyl]acetamide ~500 4.5 <0.1 (DMSO) Not reported

Structural and Functional Insights

  • Electron-Withdrawing vs.
  • Crystallography: SHELX-refined structures () reveal planar thienopyrimidine cores and orthogonal acetamide orientations, critical for docking studies .

Biological Activity

N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer and enzyme inhibitory activities.

Chemical Structure and Properties

The compound is classified under thienopyrimidine derivatives and possesses a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C23H20ClN4O3S, with a molecular weight of 496.6 g/mol .

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties.

  • Cell Line Studies : The compound has been evaluated against various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer). The half-maximal inhibitory concentration (IC50) values indicate moderate to high cytotoxicity against these cell lines:
    • HepG2 : IC50 = 3.105 μM
    • PC-3 : IC50 = 3.023 μM .
  • Mechanism of Action : The mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, it has been shown to inhibit VEGFR-2 and AKT pathways, which are crucial for tumor growth and survival .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor.

  • Acetylcholinesterase Inhibition : It has been reported that derivatives similar to this compound can act as potent acetylcholinesterase inhibitors. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease . Although specific data on this compound's AChE inhibitory activity is limited, its structural similarity to known inhibitors suggests potential efficacy.

Case Studies

A notable study involved the synthesis and biological evaluation of various thienopyrimidine derivatives, including the target compound. The results indicated that modifications in the chemical structure significantly influenced the anticancer activity and enzyme inhibition profiles:

CompoundCell LineIC50 (μM)Mechanism
N-(3-chlorophenyl)-...HepG23.105VEGFR-2 Inhibition
N-(3-chlorophenyl)-...PC-33.023AKT Inhibition

This table summarizes findings from in vitro assays demonstrating the compound's effectiveness against specific cancer types.

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